molecular formula C12H12N2O2 B164444 (S)-2-Amino-3-(quinolin-3-yl)propanoic acid CAS No. 135213-90-0

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Cat. No.: B164444
CAS No.: 135213-90-0
M. Wt: 216.24 g/mol
InChI Key: KWWSORXERGAEGJ-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid is an amino acid derivative where the alanine molecule is substituted with a quinoline ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid typically involves the reaction of quinoline derivatives with alanine precursors. One common method includes the use of 3-quinolinecarboxaldehyde as a starting material, which undergoes a series of reactions including condensation and reduction to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with different functional groups .

Scientific Research Applications

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and organic synthesis .

Properties

IUPAC Name

(2S)-2-amino-3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSORXERGAEGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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